Methyl 6-amino-2,3-difluorophenylacetate
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Overview
Description
Methyl 6-amino-2,3-difluorophenylacetate is an organic compound with a complex structure that includes an amino group, two fluorine atoms, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,3-difluorophenylacetate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a difluorobenzene derivative, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3-difluorophenylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
Methyl 6-amino-2,3-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-2-fluorophenylacetate: Lacks one fluorine atom, which may affect its reactivity and stability.
Methyl 6-amino-3-fluorophenylacetate: Similar structure but with the fluorine atom in a different position, potentially altering its chemical properties.
Methyl 6-amino-2,3-dichlorophenylacetate: Contains chlorine atoms instead of fluorine, which can significantly change its reactivity and applications.
Uniqueness
Methyl 6-amino-2,3-difluorophenylacetate is unique due to the presence of two fluorine atoms, which can enhance its chemical stability and influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 6-amino-2,3-difluorophenylacetate is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by the presence of both amino and difluorophenyl groups, offers diverse interactions with biological targets, making it a candidate for various pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C10H10F2N2O2
- Molecular Weight : 232.19 g/mol
The compound features:
- An amino group (−NH2) that enhances hydrogen bonding capabilities.
- Two fluorine atoms at the 2 and 3 positions of the phenyl ring, which increase lipophilicity and metabolic stability.
Table 1: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Amino group at position 6; fluorine at positions 2 and 3 | Enhanced binding affinity; potential anticancer activity |
Methyl (4-amino-2,3-difluorophenyl)acetate | Amino group at position 4; fluorine at positions 2 and 3 | Different biological interactions due to amino position |
Methyl (4-amino-2-fluorophenyl)acetate | Amino group at position 4; one fluorine atom | Lower lipophilicity compared to difluorinated analogs |
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The fluorine atoms enhance the compound's binding affinity to target proteins, while the amino group facilitates hydrogen bonding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling pathways.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. Studies involving cell lines have shown that it can inhibit the growth of specific cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on ovarian cancer cell lines revealed that this compound significantly reduced cell viability when compared to untreated controls. The IC50 value was determined to be approximately 200 nM, indicating potent activity against these cells.
Table 2: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines; IC50 ~200 nM |
Research Findings
Recent research has focused on elucidating the detailed biological pathways influenced by this compound. A molecular docking study indicated strong binding interactions with key enzymes involved in tumor growth regulation.
In Vitro Studies
In vitro experiments have shown that the compound can effectively inhibit alpha-amylase activity, suggesting potential applications in managing diabetes by controlling carbohydrate metabolism.
Future Directions
Further studies are required to explore the full therapeutic potential of this compound, including:
- In vivo efficacy : Assessing its effectiveness in animal models.
- Toxicity profiles : Evaluating safety and side effects associated with prolonged use.
- Mechanistic studies : Investigating detailed molecular interactions and pathways affected by the compound.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2-(6-amino-2,3-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3 |
InChI Key |
KHVSAFOZBPQPAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)F)N |
Origin of Product |
United States |
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